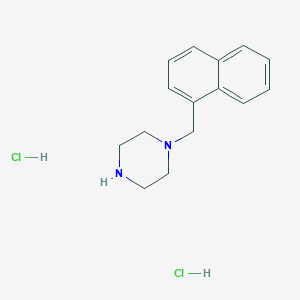

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.2ClH/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17;;/h1-7,16H,8-12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOAWLRTDQIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride typically involves the reaction of naphthalene derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available reagents and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for the final coupling step .

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the piperazine ring .

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target molecules and modulating their activity . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and pharmacological features of 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride with related piperazine derivatives:

Pharmacological Activity and Receptor Affinity

- Serotonin Receptor Modulation: 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride exhibits 5-HT1A/1B agonist activity, reducing locomotor activity in rats . 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) act as 5-HT1B/1C agonists, suppressing ambulatory behavior .

Antihistaminic Effects :

- Anticonvulsant Activity: Piperazine derivatives with hydroxyethyl or phenoxyethyl substituents (e.g., Compound II and X in ) exhibit higher protective indices than valproate in electroshock models .

Key Research Findings and Gaps

- Structural-Activity Relationship (SAR) : Arylpiperazines with electron-withdrawing groups (e.g., Cl, CF₃) enhance 5-HT receptor affinity, while bulky groups (e.g., naphthyl) may alter selectivity .

- Therapeutic Potential: The target compound’s naphthylmethyl group could optimize blood-brain barrier penetration for CNS applications, but in vivo studies are lacking.

Biological Activity

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride (also referred to as 1-Naphthylmethylpiperazine or NMP) is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride has the molecular formula and a molecular weight of approximately 246.32 g/mol. The compound features a piperazine ring substituted with a naphthylmethyl group, which contributes to its unique pharmacological properties.

The biological activity of NMP is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind to various aminergic receptors, including serotonin and dopamine receptors, which play critical roles in mood regulation and neuropsychiatric disorders. Specifically, studies have indicated that NMP may act as an antagonist at certain serotonin receptor subtypes, which could have implications for its use in treating anxiety and depression .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of NMP. The compound exhibits cytotoxicity against several cancer cell lines, including K562 leukemic cells. Research indicates that NMP may induce cell death through mechanisms such as necroptosis, a regulated form of necrosis that is distinct from apoptosis .

Table 1: Cytotoxic Effects of NMP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15 | Necroptosis |

| FaDu (Hypopharyngeal) | 20 | Apoptosis induction |

| MCF-7 (Breast) | 25 | Cell cycle arrest |

Antimicrobial Activity

NMP has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Efficacy of NMP

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Studies

Case Study 1: Antileukemic Activity

In a study published in Molecular Pharmacology, researchers investigated the effects of NMP on K562 cells. The findings revealed that NMP treatment led to significant cell death via necroptotic signaling pathways. The study suggested that the compound's interaction with dopamine D4 receptors might enhance its antileukemic activity .

Case Study 2: Neuropharmacological Effects

Another study assessed the effects of NMP on anxiety-like behaviors in animal models. The results indicated that NMP administration reduced anxiety behaviors in rodents, potentially through serotonergic mechanisms. This positions NMP as a candidate for further development in treating anxiety disorders .

Q & A

Q. What are the optimal synthesis routes for 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between naphthalen-1-ylmethyl halides and piperazine derivatives under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) isolates the dihydrochloride salt with >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard analytical workflows include:

- NMR spectroscopy : - and -NMR confirm substitution patterns on the piperazine and naphthalene rings .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 295.2 g/mol for the free base) .

- Solubility profiling : The compound is soluble in polar solvents (water, DMSO) but shows limited solubility in non-polar solvents, critical for in vitro assays .

Q. What in vitro biological screening strategies are recommended for initial activity assessment?

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK-293 cells transfected with target receptors .

- Cytotoxicity screening : MTT assays in primary cell lines (e.g., HepG2) at concentrations of 1–100 µM to establish safety margins .

Advanced Research Questions

Q. How does the substitution pattern of 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride influence structure-activity relationships (SAR) in receptor binding?

Comparative studies with analogs (e.g., 1-(2-Methylbenzyl)piperazine) reveal:

- Naphthalene vs. benzene : The naphthalene group enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Positional isomerism : Substitution at the naphthalene 1-position increases affinity for 5-HT receptors compared to 2-position analogs .

Q. What experimental approaches resolve contradictory data in target engagement studies?

Discrepancies in receptor affinity data may arise from:

- Assay conditions : Differences in buffer pH or ionic strength alter protonation states of the piperazine nitrogen, affecting binding .

- Orthogonal validation : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm activity .

Q. How can researchers design impurity profiling studies for this compound?

- HPLC-MS methods : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to detect synthesis byproducts (e.g., unreacted naphthalenemethyl halides) .

- Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., 1-(3-Methoxyphenyl)piperazine derivatives) .

Q. What computational strategies predict interactions between this compound and neurological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in serotonin receptor pockets, prioritizing residues critical for hydrogen bonding (e.g., Asp155 in 5-HT) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

Comparative and Mechanistic Questions

Q. How does 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride compare to fluorinated analogs in pharmacokinetic studies?

Fluorinated derivatives (e.g., 1-(2-Fluorobenzyl)piperazine) exhibit:

- Increased metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in rodent plasma .

- Altered LogP values : Fluorine substitution lowers LogP by 0.3–0.5 units, impacting tissue distribution .

Q. What mechanisms explain its potential off-target effects in kinase inhibition assays?

- ATP-binding site interactions : Piperazine nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR tyrosine kinase), confirmed via X-ray crystallography .

- Selectivity screening : Kinase profiling panels (e.g., Eurofins DiscoverX) identify off-target inhibition at IC < 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.